Azaquinzole, (R)- Azaquinzole, (R)-
Brand Name: Vulcanchem
CAS No.: 99780-88-8
VCID: VC4134356
InChI: InChI=1S/C12H16N2/c1-2-4-11-10(3-1)5-7-14-8-6-13-9-12(11)14/h1-4,12-13H,5-9H2/t12-/m0/s1
SMILES: C1CN2CCNCC2C3=CC=CC=C31
Molecular Formula: C12H16N2
Molecular Weight: 188.27

Azaquinzole, (R)-

CAS No.: 99780-88-8

Cat. No.: VC4134356

Molecular Formula: C12H16N2

Molecular Weight: 188.27

* For research use only. Not for human or veterinary use.

Azaquinzole, (R)- - 99780-88-8

Specification

CAS No. 99780-88-8
Molecular Formula C12H16N2
Molecular Weight 188.27
IUPAC Name (11bR)-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline
Standard InChI InChI=1S/C12H16N2/c1-2-4-11-10(3-1)5-7-14-8-6-13-9-12(11)14/h1-4,12-13H,5-9H2/t12-/m0/s1
Standard InChI Key SCVCXWHEHAKJCG-LBPRGKRZSA-N
Isomeric SMILES C1CN2CCNC[C@H]2C3=CC=CC=C31
SMILES C1CN2CCNCC2C3=CC=CC=C31
Canonical SMILES C1CN2CCNCC2C3=CC=CC=C31

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Azaquinzole, (R)-, systematically named (11bR)-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline, features a fused bicyclic system combining a pyrazine ring and an isoquinoline moiety . The stereocenter at position 11b confers chirality, with the (R)-configuration dictating its spatial orientation. The SMILES notation C1CN2CCNC[C@H]2C3=CC=CC=C31\text{C1CN2CCNC[C@H]2C3=CC=CC=C31} explicitly defines the stereochemistry, while the InChIKey SCVCXWHEHAKJCG-LBPRGKRZSA-N\text{SCVCXWHEHAKJCG-LBPRGKRZSA-N} provides a unique identifier for computational studies .

Table 1: Key Identifiers of Azaquinzole, (R)-

PropertyValue
CAS Registry Number99780-88-8
Molecular FormulaC12H16N2\text{C}_{12}\text{H}_{16}\text{N}_2
Molecular Weight188.27 g/mol
IUPAC Name(11bR)-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline
PubChem CID45115739

Stereochemical Considerations

Synthesis and Purification

Synthetic Pathways

While explicit synthesis protocols for (R)-azaquinzole remain undisclosed in public databases, its structure implies possible routes involving Pictet-Spengler cyclization or reductive amination strategies. The presence of the tetrahydropyrazine ring suggests intramolecular cyclization of a precursor diamine with an appropriate carbonyl compound . Asymmetric catalysis methods, such as chiral auxiliary-mediated synthesis or enzymatic resolution, might be employed to achieve enantiomeric purity.

Analytical Characterization

High-performance liquid chromatography (HPLC) with chiral stationary phases would be essential for verifying enantiomeric excess. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) data in PubChem confirm the molecular formula and basic connectivity but lack detailed spectral assignments . Fourier-transform infrared (FTIR) could validate functional groups, particularly the secondary amine vibrations expected around 3300 cm1^{-1} .

Physicochemical Properties

Crystallographic Data

No single-crystal X-ray structures are currently available, limiting insights into its solid-state packing and hydrogen-bonding networks. Computational modeling using density functional theory (DFT) could predict lattice energies and polymorphic forms.

Pharmacological Profile

Mechanism of Action

Though direct target data are unavailable, structural similarities to known σ receptor ligands (e.g., pentazocine) hint at potential neuromodulatory effects . Molecular docking simulations could explore interactions with these receptors, which regulate neurotransmitter release and cellular stress responses.

Preclinical Studies

In vivo toxicological data and metabolic profiles are absent from public records. Pharmacokinetic parameters such as bioavailability, half-life, and tissue distribution require empirical determination. Comparative studies with the (S)-enantiomer might reveal stereospecific effects on absorption and metabolism .

Regulatory and Industrial Status

Patent Landscape

The compound appears in US Patent 9828374 (Example 15) as an intermediate in antipsychotic drug synthesis . This suggests proprietary interest in its application for central nervous system disorders, though clinical development status remains unclear.

Customs Classification

Listed under Canadian Customs Tariff 9913.00.00, azaquinzole falls under provisions for specialty pharmaceuticals requiring specific import/export documentation . This classification aligns with compounds undergoing preclinical evaluation rather than commercial distribution.

Future Research Directions

Target Deconvolution

High-throughput screening against kinase panels or GPCR libraries could identify putative molecular targets. CRISPR-Cas9 gene editing might validate target engagement in disease-relevant cellular models.

Prodrug Development

Given the compound’s secondary amines, prodrug strategies using carbamate or amide linkages could enhance oral bioavailability. Salt forms, exemplified by the (S)-enantiomer’s dihydrochloride , may improve aqueous solubility for parenteral formulations.

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